REACTION_CXSMILES
|
[CH:1]1([C:4](=[O:21])[C:5]2[CH:10]=[CH:9][C:8]([C:11]([CH3:20])([CH3:19])[C:12]3[O:13]CC(C)(C)N=3)=[CH:7][CH:6]=2)[CH2:3][CH2:2]1.[ClH:22].[O:23]1CCOCC1>>[Cl:22][CH2:2][CH2:3][CH2:1][C:4]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:20])([CH3:19])[C:12]([OH:23])=[O:13])=[CH:7][CH:6]=1)=[O:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C1=CC=C(C=C1)C(C=1OCC(N1)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organics were washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crude product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 81:14:5 hexanes/ethyl acetate/acetic acid
|
Type
|
CUSTOM
|
Details
|
recrystallized from methylene chloride/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |